4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(4-propan-2-ylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-9(2)10-3-5-12(6-4-10)15-8-11(13)7-14-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUUKPZIFJVYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cyclocondensation with 4 Isopropylphenyl Hydrazine
The most traditional and widely used method for forming the 1-aryl-pyrazole core involves the cyclocondensation reaction between an arylhydrazine and a 1,3-difunctionalized three-carbon component, such as a 1,3-diketone or its synthetic equivalent. For the target molecule, this involves using (4-isopropylphenyl)hydrazine (B1333479) as the key starting material. This hydrazine (B178648) is commercially available, typically as its hydrochloride salt, and can be neutralized prior to use. chemicalbook.comsigmaaldrich.comgeorganics.sk
The general reaction involves the condensation of (4-isopropylphenyl)hydrazine with a suitable 3-carbon synthon that will lead to the desired 4-bromo substitution. A common precursor would be a 2-bromo-1,3-dicarbonyl compound or an α-bromo-α,β-unsaturated aldehyde or ketone. Traditional methods often involve refluxing the reactants in a protic solvent like ethanol (B145695). acs.org
N Arylation of a Pyrazole Ring
Advanced and Sustainable Synthetic Techniques
Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space. These modern techniques are highly applicable to the synthesis of 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole and its derivatives.
Transition-Metal-Catalyzed Approaches (e.g., Ru, Pd, Cu, Ag, Ni, Rh)
Transition-metal catalysis is pivotal in modern organic synthesis, particularly for forming C-N bonds in N-arylation reactions. organic-chemistry.org
Copper (Cu) Catalysis : Copper-catalyzed N-arylation, an evolution of the Ullmann condensation, is a powerful method for coupling pyrazoles with aryl halides. nih.gov The use of copper(I) iodide (CuI) with a diamine ligand, such as N,N'-dimethylethylenediamine, enables the N-arylation of pyrazoles with aryl iodides and bromides under relatively mild conditions. nih.govrsc.org This approach would involve reacting 4-bromopyrazole with an appropriate 4-isopropylphenyl halide.
Palladium (Pd) Catalysis : Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are highly effective for N-arylation. These reactions typically employ a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a specialized phosphine (B1218219) ligand. An alternative palladium-catalyzed route is the Suzuki-Miyaura coupling, which can be adapted for C-N bond formation or used to functionalize the pyrazole ring at other positions. For instance, a Suzuki reaction could be used to introduce a phenyl group at the C4 position of a pyrazole ring using phenylboronic acid and a palladium catalyst. google.comprepchem.com
The table below summarizes representative conditions for transition-metal-catalyzed N-arylation of pyrazoles.
| Catalyst System | Heterocycle | Arylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / N,N'-Dimethylethylenediamine | Pyrazole | 4-Bromo-toluene | K₂CO₃ | Dioxane | 110 | 95 | nih.gov |
| Pd₂(dba)₃ / Xantphos | 4-Iodo-1H-pyrazole | Aniline | Cs₂CO₃ | Toluene | 80 | 93 | researchgate.net |
| AgOTf | Trifluoromethylated ynone / Arylhydrazine | - | - | CH₂Cl₂ | RT | up to 99 | sigmaaldrich.com |
| Ru(II) catalyst | Hydrazone | - | O₂ (oxidant) | DCE | 120 | up to 94 | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. arkat-usa.orgresearchgate.net This technique is particularly effective for condensation reactions, such as the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls.
A typical procedure for the microwave-assisted synthesis of a 1-arylpyrazole involves heating a mixture of the arylhydrazine and the dicarbonyl compound in a suitable solvent (or under solvent-free conditions) in a dedicated microwave reactor. arkat-usa.org For the synthesis of this compound, (4-isopropylphenyl)hydrazine and a brominated dicarbonyl precursor could be reacted under microwave irradiation, likely completing the reaction in 10-20 minutes. arkat-usa.orgresearchgate.net
| Reactants | Method | Solvent | Time | Yield (%) | Reference |
| Aryl hydrazine (B178648), α-cyanoketone | Microwave (150 °C) | 1 M HCl (aq) | 10-15 min | 70-90 | arkat-usa.org |
| 2-Aminophenol, Aldehyde, Phenacyl bromide | Microwave (100 °C) | Ethanol (aq) | 3-5 min | Good | researchgate.net |
| Hydrazonyl halides, Enaminone | Microwave | Talc (solid support) | - | High | researchgate.net |
Solvent-Free and Green Chemistry Methodologies
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key strategies in the synthesis of pyrazoles include the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), performing reactions under solvent-free conditions, and employing recyclable catalysts. nih.govscbt.com
Solvent-free reactions, often facilitated by grinding the reactants together or with a solid support, minimize waste and can be combined with microwave irradiation for enhanced efficiency. researchgate.netacs.org One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also align with green chemistry principles by saving time, resources, and reducing waste. researchgate.netscbt.com The synthesis of 1-arylpyrazoles can be achieved in a one-pot reaction from an aryl halide, a hydrazine source, and a three-carbon synthon, streamlining the process significantly. researchgate.net
Visible Light Catalysis
Visible light photoredox catalysis has recently been established as a powerful and sustainable tool in organic synthesis, allowing for the activation of stable molecules under exceptionally mild conditions. This methodology can be applied to the synthesis of pyrazoles through novel reaction pathways. For example, researchers have developed a photocatalytic synthesis of 1,5-diaryl pyrazoles from arenediazonium salts and arylcyclopropanols using a ruthenium(II) polypyridyl complex as the photocatalyst under blue light irradiation. This approach proceeds via a radical-chain mechanism and demonstrates high regioselectivity and functional group tolerance. While not a direct synthesis for the title compound, it showcases the potential of visible light catalysis to construct complex pyrazole scaffolds through innovative, energy-efficient pathways. sigmaaldrich.com
Mechanistic Studies of Pyrazole Ring Formation
The synthesis of the 1-arylpyrazole skeleton, the backbone of the title compound, is most commonly achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. rrbdavc.org
The mechanism for the formation of the 1-(4-isopropylphenyl)-1H-pyrazole core involves the following key steps:
Initial Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the substituted hydrazine, in this case, (4-isopropylphenyl)hydrazine, on one of the carbonyl carbons of a suitable 1,3-dicarbonyl precursor.
Condensation and Dehydration: This is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.
Cyclization and Aromatization: The resulting intermediate undergoes dehydration to form the stable, aromatic pyrazole ring. rrbdavc.org The use of an unsymmetrical dicarbonyl compound can lead to a mixture of regioisomers. rrbdavc.org
An alternative pathway for pyrazole synthesis involves the 1,3-dipolar cycloaddition between an alkyne and a nitrile imine. researchgate.net Nitrile imines can be generated in situ from hydrazones. researchgate.net This method also leads to the formation of the five-membered heterocyclic pyrazole ring.
| Synthesis Method | Reactants | Key Mechanistic Feature | Reference |
| Knorr Pyrazole Synthesis | Hydrazine derivative and a 1,3-dicarbonyl compound | Nucleophilic addition-condensation followed by dehydration and aromatization. | rrbdavc.org |
| 1,3-Dipolar Cycloaddition | Alkyne and a nitrile imine | Concerted cycloaddition reaction across the alkyne's triple bond. | researchgate.net |
Detailed Reaction Mechanisms for Bromination at C-4
The bromination of the 1-(4-isopropylphenyl)-1H-pyrazole occurs at the C-4 position via an electrophilic aromatic substitution mechanism. The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to attack by electrophiles. rrbdavc.org
The mechanism proceeds as follows:
Generation of Electrophile: A brominating agent, such as liquid bromine (Br₂), is polarized or activated, often with a Lewis acid, to generate a strong electrophile (Br⁺).
Nucleophilic Attack: The π-electron system of the pyrazole ring attacks the electrophilic bromine atom. The attack is regioselective for the C-4 position. Electrophilic attack at C-3 or C-5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, whereas attack at C-4 avoids this instability. rrbdavc.org
Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The positive charge is delocalized over the pyrazole ring.
Deprotonation and Aromatization: A base present in the reaction mixture removes the proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.
The high regioselectivity for C-4 substitution is a well-documented characteristic of electrophilic reactions on pyrazole rings. rrbdavc.org
Mechanistic Insights into N-Arylation Pathways
N-Arylation represents the formation of the bond between the pyrazole nitrogen and the 4-isopropylphenyl group. While this can be achieved during the initial ring formation using a substituted hydrazine, it is also a key transformation in its own right, often accomplished via copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation. mdpi.comacs.org
The copper-catalyzed N-arylation of a pyrazole with an aryl halide (e.g., 1-iodo-4-isopropylbenzene) generally follows these mechanistic steps:
Ligand Exchange/Coordination: The pyrazole substrate coordinates to the copper(I) catalyst. In the case of unsymmetrical pyrazoles, arylation typically occurs at the less sterically hindered nitrogen atom. acs.org
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated pyrazole product and regenerating the Cu(I) catalyst. acs.org
The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and regioselectivity. acs.orgnih.gov For instance, K₂CO₃ is often an effective base for the N-arylation of pyrazoles. acs.org Recent studies have also explored aryne chemistry with copper catalysts to achieve switchable, site-selective N-arylation of pyrazoles by tuning metallotautomers through ligand choice. nih.gov
Proposed Catalytic Cycles in Transition-Metal-Mediated Transformations
This compound is a valuable substrate for transition-metal-mediated cross-coupling reactions, where the bromine atom is replaced with another functional group. mdpi.comresearchgate.net These reactions, such as Suzuki, Heck, or Sonogashira couplings, are typically catalyzed by palladium complexes and share a common catalytic cycle. researchgate.netyoutube.com
A generic catalytic cycle for a palladium-catalyzed cross-coupling reaction involving the title compound is as follows:
Oxidative Addition: This is often the rate-determining step. researchgate.net The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This oxidizes the palladium from Pd(0) to a Pd(II) species. researchgate.netyoutube.com
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in a Suzuki reaction) transfers its organic group to the Pd(II) complex, displacing the halide. This step forms a new Pd(II) intermediate containing both organic partners. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center. This step forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
This catalytic cycle allows for the synthesis of a diverse range of functionalized 1-arylpyrazoles starting from this compound. rsc.org Cobalt-catalyzed C-H arylation reactions of N-aryl pyrazoles have also been developed, proceeding through a proposed Co(II)/Co(III) catalytic cycle involving coordination of the pyrazole nitrogen, C-H activation, transmetalation, and reductive elimination. nih.gov
| Catalytic Step | Description | Change in Pd Oxidation State | Reference |
| Oxidative Addition | Insertion of the palladium catalyst into the C-Br bond of the pyrazole. | 0 → +2 | researchgate.netyoutube.com |
| Transmetalation | Transfer of an organic group from another organometallic reagent to the palladium center. | +2 → +2 | youtube.com |
| Reductive Elimination | Coupling of the two organic ligands and their release from the palladium center. | +2 → 0 | youtube.com |
Specific Research Context of 4 Bromo 1 4 Isopropylphenyl 1h Pyrazole Within Substituted Pyrazole Chemistry
Direct Synthesis Approaches to the Pyrazole Ring System
The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several established methods providing access to this important scaffold.
The most classical and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This reaction is versatile, allowing for the preparation of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components. nih.gov The reaction typically proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. However, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the reaction can lead to the formation of two different regioisomers. nih.govnih.gov
A straightforward application of the Knorr synthesis involves the reaction of acetylacetone (B45752) (a symmetrical 1,3-dicarbonyl compound) with a substituted hydrazine. For instance, reacting acetylacetone with a hydrazine hydrate (B1144303) is a common method to produce 3,5-dimethylpyrazole. nih.govdoaj.orgorgsyn.org The reaction can be carried out using hydrazine hydrate in ethanol (B145695) or hydrazine sulfate (B86663) in an aqueous alkali solution. orgsyn.org To synthesize a related system to the target compound, (4-isopropylphenyl)hydrazine (B1333479) would be reacted with acetylacetone. This reaction would yield 1-(4-isopropylphenyl)-3,5-dimethyl-1H-pyrazole. The reaction of hydrazide derivatives with acetylacetone in acetic acid has been shown to be an effective method for creating pyrazole moieties. nih.gov
Table 1: Synthesis of Pyrazole Derivatives using Acetylacetone
| Hydrazine Derivative | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate | Ethanol, Reflux | 3,5-Dimethylpyrazole | Not specified | orgsyn.org |
| Hydrazine Sulfate | 10% Sodium Hydroxide | 3,5-Dimethylpyrazole | Not specified | orgsyn.org |
| 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Acetic Acid, Reflux | 2-((6,8-Dibromo-2-methylquinazolin-4-yl)oxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one | 80% | nih.gov |
To overcome limitations and expand the scope of pyrazole synthesis, methods have been developed where the 1,3-dicarbonyl compound is generated in situ. A highly efficient, one-pot procedure involves the direct reaction of ketones with acid chlorides to form 1,3-diketones, which are then immediately converted to pyrazoles by the addition of hydrazine without isolation of the diketone intermediate. organic-chemistry.orgnih.gov This approach is noted for its speed, generality, and chemoselectivity, tolerating a variety of functional groups. organic-chemistry.org The use of a base like lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the initial formation of the enolate from the ketone, which then reacts with the acid chloride. beilstein-journals.orgnih.gov This method avoids the often cumbersome purification of the 1,3-diketone precursor and allows for the synthesis of previously inaccessible pyrazole structures. organic-chemistry.orgnih.gov
Table 2: One-Pot Synthesis of Pyrazoles via in situ Generated 1,3-Diketones
| Ketone | Acid Chloride | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Various | Various | LiHMDS | Toluene | Substituted Pyrazoles | nih.govorganic-chemistry.org |
An alternative to using 1,3-dicarbonyl compounds is the reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine derivatives. thepharmajournal.comcore.ac.uk This reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate. rjptonline.org These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles, sometimes by ambient air. beilstein-journals.org The reaction of chalcones with hydrazine hydrate in solvents like ethanol is a widely used method for synthesizing pyrazoline and pyrazole derivatives. thepharmajournal.comcore.ac.ukrjptonline.org This pathway is valuable for creating different substitution patterns on the pyrazole ring, depending on the structure of the initial chalcone. nih.gov
Table 3: Pyrazole Synthesis from Chalcones
| Chalcone Type | Hydrazine Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Various aromatic chalcones | Hydrazine Hydrate | Absolute Alcohol, Reflux | Pyrazoline derivatives | rjptonline.org |
| Adamantyl chalcone | Substituted Phenylhydrazine (B124118) | Methanol, Room Temp | Pyrazole-based adamantyl compounds | nih.gov |
Halogenation Strategies for Pyrazole Rings at C-4
The final step in the synthesis of the target compound is the introduction of a bromine atom. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, with the C-4 position being the most reactive site in many 1-substituted pyrazoles.
The regioselective bromination at the C-4 position of the pyrazole ring is a common and crucial transformation. jmcs.org.mx This is typically achieved using electrophilic brominating agents. Various reagents and conditions have been reported for this purpose, including elemental bromine, N-Bromosuccinimide (NBS), and N-bromosaccharin. jmcs.org.mx
An efficient, one-pot protocol has been developed for the synthesis of 4-bromopyrazole derivatives that combines the initial cyclocondensation with the subsequent bromination step. researchgate.net This method involves reacting 1,3-diketones with arylhydrazines in the presence of N-bromosaccharin and a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions. researchgate.net This approach is environmentally advantageous and highly efficient, providing excellent yields of 4-bromo-N-arylpyrazoles. researchgate.net For the synthesis of this compound, the intermediate 1-(4-isopropylphenyl)-1H-pyrazole would be subjected to such an electrophilic bromination to yield the final product.
Table 4: Reagents for Regioselective C-4 Bromination of Pyrazoles
| Brominating Agent | Substrate | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| N-Bromosaccharin | 1,3-Diketones + Arylhydrazines | H₂SO₄/SiO₂, Solvent-free, One-pot | 4-Bromo-1-arylpyrazoles | researchgate.net |
| N-Bromosuccinimide (NBS) | Pyrazole derivatives | Various organic solvents | 4-Bromopyrazoles | jmcs.org.mx |
Bromination Using N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of aromatic and heterocyclic compounds. missouri.eduorganic-chemistry.org It serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its solid nature and safer handling. masterorganicchemistry.com The bromination of pyrazoles with NBS typically proceeds via an electrophilic aromatic substitution mechanism. missouri.edu
Electron-rich aromatic compounds, including pyrazoles, can be effectively brominated using NBS. missouri.edu The reaction of 3,5-dimethyl-1H-pyrazole and its N-substituted derivatives with NBS in solvents like carbon tetrachloride or water at room temperature has been reported to give 4-bromopyrazoles in high yields (90–99%). nih.gov The reaction is believed to proceed through the generation of a small amount of Br₂ in situ, which then acts as the electrophile. masterorganicchemistry.com
The mechanism of bromination with NBS involves the polarization of the N-Br bond, making the bromine atom electrophilic. The pyrazole ring, acting as a nucleophile, attacks the electrophilic bromine of NBS, leading to the formation of the σ-complex intermediate. nih.gov Subsequent loss of a proton from the 4-position restores the aromaticity of the pyrazole ring and yields the 4-bromo-substituted product. libretexts.org The reaction conditions, such as the solvent and the presence of catalysts or initiators, can influence the outcome. For instance, in the presence of a radical initiator, NBS can also effect allylic or benzylic bromination. wikipedia.org
| Substrate | Reagent | Product | Yield | Reference |
| 3,5-dimethyl-1H-pyrazole | NBS | 4-bromo-3,5-dimethyl-1H-pyrazole | 90-99% | nih.gov |
| N-substituted 3,5-dimethyl-1H-pyrazoles | NBS | N-substituted 4-bromo-3,5-dimethyl-1H-pyrazoles | 90-99% | nih.gov |
| 2-arylpyridines and 1-arylpyrazoles | Pd catalyst, K₃[Fe(CN)₆] | Aromatic nitriles (via cascade bromination/cyanation) | Moderate to good | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single synthetic operation. nih.gov These reactions avoid the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. researchgate.net
Several MCRs have been developed for the synthesis of pyrazole derivatives. A common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. nih.govresearchgate.net For the synthesis of pyrazole-4-carbonitriles, a four-component reaction of a substituted aldehyde, malononitrile, and a phenylhydrazine in the presence of a catalyst has been reported. researchgate.net This cyclo-condensation reaction provides a direct route to highly functionalized pyrazoles. researchgate.net Various catalysts, including iodine, DABCO, and alumina-silica-supported MnO₂, have been employed to facilitate these transformations under mild and often environmentally friendly conditions, such as in water or under solvent-free conditions. researchgate.netresearchgate.net
Another versatile MCR for pyrazole synthesis involves the in-situ generation of a 1,3-dicarbonyl compound followed by its reaction with a hydrazine. nih.gov For example, the reaction of an enolate with a carboxylic acid chloride can generate the 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine to form the pyrazole ring. nih.gov
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. researchgate.netrsc.orgnih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. researchgate.net For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, and the dipolarophiles are alkynes. rsc.orgacs.org
The reaction of a diazo compound with an alkyne leads directly to the pyrazole ring system. rsc.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the pyrazole ring, is a crucial aspect of this methodology. The reaction can be carried out under various conditions, including heating under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org The use of α-diazocarbonyl substrates often results in high yields of pyrazole products without the need for extensive purification. rsc.org
Cycloaddition of Diazo Compounds with Alkynyl Bromides
The cycloaddition of diazo compounds with alkynyl bromides provides a direct route to 4-bromopyrazoles. In this reaction, the alkynyl bromide serves as the dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkynyl bromide.
The in-situ generation of diazo compounds from precursors like N-tosylhydrazones has been shown to be an effective strategy. researchgate.net For instance, the reaction of an aldehyde with tosylhydrazide generates the corresponding tosylhydrazone, which can then be decomposed in the presence of a base to form the diazo compound. This diazo intermediate can then be trapped by an alkynyl bromide in a [3+2] cycloaddition to yield the 4-bromopyrazole. This one-pot procedure offers a convergent and efficient method for the preparation of 3,5-disubstituted-4-bromopyrazoles. acs.org
Introduction of the 1-(4-isopropylphenyl) Moiety
The final step in the synthesis of this compound involves the introduction of the 1-(4-isopropylphenyl) group onto the pyrazole nitrogen. This is typically achieved through an N-arylation reaction.
N-Arylation Reactions of Pyrazoles
N-arylation of pyrazoles is a common method for introducing aryl substituents at the N1 position of the pyrazole ring. A prominent method for this transformation is the copper-mediated Chan-Lam coupling reaction, which utilizes arylboronic acids as the aryl source. acs.org
In a typical procedure, a pre-formed 4-bromopyrazole is reacted with a 4-isopropylphenylboronic acid in the presence of a copper(II) salt, such as cupric acetate, and a base. acs.org The reaction is often carried out in an organic solvent, and the presence of a ligand can sometimes enhance the reaction rate and yield. The regioselectivity of the N-arylation can be influenced by substituents on the pyrazole ring. acs.org For instance, the presence of certain directing groups can favor the formation of one regioisomer over the other. acs.org
Alternatively, palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, can also be employed. These reactions typically involve the coupling of the pyrazole with an aryl halide, such as 1-bromo-4-isopropylbenzene (B1265591) or 1-iodo-4-isopropylbenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
A reported synthesis of 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole involved the reaction of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane (B137280) in the presence of potassium carbonate in DMF. A similar strategy could be envisioned for the synthesis of this compound, where 4-bromo-1H-pyrazole would be reacted with a suitable 4-isopropylphenyl electrophile.
| Reaction Type | Reactants | Catalyst/Reagents | Product |
| Chan-Lam Coupling | 4-Bromopyrazole, 4-Isopropylphenylboronic acid | Cu(OAc)₂, Base | This compound |
| Buchwald-Hartwig Amination | 4-Bromopyrazole, 1-Bromo-4-isopropylbenzene | Pd catalyst, Ligand, Base | This compound |
Strategies for Incorporating the 4-Isopropylphenyl Substituent
The introduction of the 4-isopropylphenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. Two primary strategies dominate this field: the construction of the pyrazole ring using a pre-functionalized hydrazine and the direct N-arylation of a pre-formed pyrazole ring.
Derivatization Strategies and Synthetic Utility of 4 Bromo 1 4 Isopropylphenyl 1h Pyrazole As a Synthon
Functionalization at the Bromine Position (C-4)
The carbon-bromine bond at the C-4 position is the most common site for initial functionalization. The electron-deficient nature of the pyrazole (B372694) ring facilitates reactions at this position.
Halogen-metal exchange is a powerful technique to convert the relatively unreactive C-Br bond into a highly nucleophilic organometallic species, which can then react with a variety of electrophiles. This two-step process typically involves treating the bromo-pyrazole with a strong organolithium reagent, like n-butyllithium (n-BuLi), at low temperatures to form a lithiated pyrazole intermediate.
This transient species is highly reactive and is not isolated, but is instead quenched in-situ with an electrophile. This method allows for the introduction of a wide range of functional groups that are not accessible through direct substitution. For instance, reacting the lithiated intermediate with carbon dioxide (CO₂) introduces a carboxylic acid group, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.
A related and often milder method involves a bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or a combination of i-PrMgCl and n-BuLi. This forms a Grignard-type reagent which is also a potent nucleophile for subsequent reactions. This approach can offer better chemoselectivity for molecules with multiple reactive sites.
Table 1: Examples of Functional Groups Introduced via Halogen-Metal Exchange
| Reagent 1 | Reagent 2 (Electrophile) | Functional Group Introduced at C-4 |
| n-BuLi | CO₂ | Carboxylic Acid (-COOH) |
| n-BuLi | DMF (Dimethylformamide) | Aldehyde (-CHO) |
| n-BuLi | B(OR)₃ (Boronic ester) | Boronic Acid/Ester (-B(OH)₂) |
| i-PrMgCl/n-BuLi | I₂ (Iodine) | Iodide (-I) |
| n-BuLi | Me₃SiCl (Trimethylsilyl chloride) | Trimethylsilyl (-SiMe₃) |
This table represents general transformations possible for 4-bromopyrazoles via halogen-metal exchange.
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole is an excellent substrate for these reactions.
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the 4-bromopyrazole with a terminal alkyne. It is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of a base such as triethylamine. This method is instrumental in synthesizing pyrazole-containing alkynes, which are precursors to many other functional groups and heterocyclic systems.
Suzuki Coupling: The Suzuki reaction is one of the most widely used cross-coupling methods for forming C-C bonds. It couples the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The versatility of commercially available boronic acids allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at the C-4 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to optimize the yield and scope of the reaction.
Stille Coupling: The Stille reaction involves the coupling of the 4-bromopyrazole with an organotin compound (organostannane). This reaction is catalyzed by palladium and is known for its tolerance of a wide variety of functional groups on both coupling partners. Although the toxicity of organotin reagents is a drawback, the Stille reaction remains a valuable tool for creating complex molecules.
Table 2: Overview of Cross-Coupling Reactions at the C-4 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I), Base | C(sp²)-C(sp) | 4-Alkynylpyrazole |
| Suzuki | Boronic Acid/Ester | Pd(0), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 4-Aryl/Alkylpyrazole |
| Stille | Organostannane | Pd(0) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 4-Aryl/Alkylpyrazole |
This table provides a general summary of common cross-coupling reactions applicable to 4-bromopyrazoles.
Functionalization at Other Pyrazole Ring Positions (C-3, C-5)
While the C-4 position is readily functionalized via the bromine atom, the C-3 and C-5 positions can also be modified, typically through C-H activation or metallation/trapping sequences. The reactivity of these positions is influenced by the substituents at N-1 and C-4. Generally, the C-5 position is the most acidic and thus the most reactive site for deprotonation and subsequent functionalization.
Direct C-H arylation, often catalyzed by palladium, allows for the introduction of aryl groups at the C-5 position. This approach avoids the need for pre-functionalization of the pyrazole ring. Alternatively, treating the 4-bromopyrazole with a strong base like lithium diisopropylamide (LDA) or n-BuLi can selectively deprotonate the C-5 position, creating a lithiated intermediate that can be trapped with an electrophile. Functionalizing the C-3 position is generally more challenging due to its lower acidity and can require specific directing groups or more complex synthetic routes.
Transformations Involving the 4-Isopropylphenyl Substituent
The 4-isopropylphenyl group at the N-1 position is not merely a passive substituent. The isopropyl group itself can be a site for chemical transformation. For instance, the benzylic hydrogens of the isopropyl group can be susceptible to oxidation under certain conditions. Strong oxidizing agents can potentially convert the isopropyl group into a hydroxypropyl or even an acetyl group, providing another handle for further derivatization. Such transformations allow for the modification of the molecule's steric and electronic properties and can be used to attach it to other molecular scaffolds.
Use as a Building Block for Complex Heterocyclic Systems (e.g., Fused Pyrazoles, Bi-heterocycles)
The true synthetic utility of this compound is realized when it is used as a scaffold to build more elaborate heterocyclic systems.
Bi-heterocycles: Through the cross-coupling reactions described in section 4.1.2, a second heterocyclic ring (e.g., pyridine, thiophene, another pyrazole) can be attached directly to the C-4 position, creating bi-heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science.
Fused Pyrazoles: The functional groups introduced at the C-4 and C-5 positions can be used to construct fused ring systems. For example, a 4-alkynyl-5-aminopyrazole, synthesized in multiple steps starting from the 4-bromopyrazole, could undergo an intramolecular cyclization to form a pyrazolo[3,4-b]pyridine system. Similarly, a pyrazole with appropriate functional groups at the C-3 and C-4 positions could be a precursor for pyrazolo[4,3-c]pyridazines or other fused heterocycles. The ability to sequentially and regioselectively introduce different functionalities onto the pyrazole core makes it a powerful platform for the synthesis of diverse and complex fused heterocyclic libraries.
Advanced Spectroscopic Analysis Methodologies for Structural Elucidation of 4 Bromo 1 4 Isopropylphenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the substituted phenyl ring, and the isopropyl group.
The pyrazole ring protons, H-3 and H-5, are expected to appear as singlets in the aromatic region of the spectrum. Based on data from similar 1-phenyl-4-bromopyrazoles, the H-5 proton typically resonates further downfield than the H-3 proton due to the electronic effects of the adjacent N-phenyl group. sigmaaldrich.com
The 4-isopropylphenyl group will exhibit a characteristic pattern. The two aromatic protons on the phenyl ring will appear as an AA'BB' system, which often simplifies to two doublets due to the para-substitution. The methine proton of the isopropyl group will appear as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet further upfield. A study on a similar compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, provides relevant reference chemical shifts for this moiety. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole H-3 | ~7.6 | Singlet |
| Pyrazole H-5 | ~7.8 - 8.0 | Singlet |
| Phenyl H-2', H-6' | ~7.5 | Doublet |
| Phenyl H-3', H-5' | ~7.3 | Doublet |
| Isopropyl CH | ~3.0 | Septet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The spectrum for this compound will display distinct signals for each unique carbon atom in the pyrazole and isopropylphenyl moieties.
The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic chemical shifts. The C-4 carbon, directly attached to the bromine atom, is expected to be found at a relatively upfield position (around 95-97 ppm) due to the heavy atom effect. The C-3 and C-5 carbons will resonate further downfield in the aromatic region. sigmaaldrich.com
The carbons of the 4-isopropylphenyl group will also show predictable signals. The ipso-carbon (C-1') attached to the pyrazole nitrogen and the carbon bearing the isopropyl group (C-4') will have distinct shifts, with the latter being significantly downfield. The aromatic CH carbons will appear in the typical 120-130 ppm range. The isopropyl group carbons (methine and methyl) will be found in the aliphatic region of the spectrum. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~96 |
| Pyrazole C-5 | ~129 |
| Phenyl C-1' | ~138 |
| Phenyl C-2', C-6' | ~120 |
| Phenyl C-3', C-5' | ~127 |
| Phenyl C-4' | ~150 |
| Isopropyl CH | ~34 |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct signals are expected for the N-1 and N-2 nuclei. In a study of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the N-1 signal was observed at approximately -188 ppm and the N-2 signal at -120 ppm, relative to nitromethane. sigmaaldrich.comcolumbia.edu A similar pattern would be anticipated for the title compound, allowing for unambiguous assignment of the nitrogen environments.
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable. They reveal correlations between nuclei, confirming the bonding framework. columbia.eduyoutube.comoxinst.comsdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons, and between the ortho- and meta-protons on the phenyl ring. The pyrazole protons (H-3 and H-5) would not show COSY cross-peaks to each other, confirming their isolation. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, it would link the doublet at ~1.25 ppm to the methyl carbon signal at ~24 ppm and the pyrazole proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.eduyoutube.com Key HMBC correlations would include:
From the pyrazole H-5 proton to carbons C-3 and C-4.
From the phenyl protons (H-2'/H-6') to the pyrazole C-5.
From the isopropyl methine proton to the phenyl C-4' and the isopropyl methyl carbons.
These 2D experiments, in concert, provide an unambiguous and detailed map of the molecular connectivity, leaving no doubt as to the structure of this compound.
Computational Approaches to NMR Chemical Shift Prediction (e.g., GIAO)
Computational chemistry offers powerful tools for predicting NMR spectra, which can aid in the assignment of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts using Density Functional Theory (DFT). researchgate.net
For this compound, a theoretical model of the molecule would be created, and its geometry optimized. The GIAO calculation would then predict the ¹H and ¹³C chemical shifts. These predicted values can be correlated with the experimental spectrum to confirm assignments, especially for complex or ambiguous signals. A recent study on a related pyrazoline derivative demonstrated the successful application of the GIAO/B3LYP/6-311G(d,p) level of theory in correlating theoretical and experimental NMR data. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups (typically 3100-2850 cm⁻¹), C=C and C=N stretching vibrations from the pyrazole and phenyl rings in the 1600-1450 cm⁻¹ region, and various C-H bending vibrations. The C-Br stretching frequency is expected to appear in the far-infrared region, typically below 600 cm⁻¹. sigmaaldrich.commdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the symmetric breathing modes of the aromatic rings would be expected to be prominent in the Raman spectrum. The C-Br stretch would also be Raman active. As water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole |
| 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the aromatic rings and the alkyl substituent.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on both the phenyl and pyrazole rings.
Aliphatic C-H Stretching: Absorptions in the 2970-2870 cm⁻¹ range are anticipated due to the symmetric and asymmetric stretching of the C-H bonds within the isopropyl group.
Aromatic C=C Stretching: Aromatic ring skeletal vibrations are expected to produce several bands in the 1610-1450 cm⁻¹ region. For instance, related phenyl-pyrazole structures show prominent bands around 1502 cm⁻¹. researchgate.net
Pyrazole Ring Vibrations: The pyrazole nucleus itself gives rise to characteristic stretching vibrations, which are often coupled. These are typically observed in the 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ ranges. nih.gov
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring and connecting to the phenyl group are expected in the 1200-1300 cm⁻¹ region.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
The table below summarizes the anticipated FT-IR absorption bands for the compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| 2970-2870 | C-H Stretch | Aliphatic (Isopropyl) |
| 1610-1450 | C=C Stretch | Aromatic (Phenyl & Pyrazole) |
| 1420-1402 | Ring Stretch | Pyrazole Nucleus |
| 1189-1071 | Ring Stretch | Pyrazole Nucleus |
| 600-500 | C-Br Stretch | Bromo-Aromatic |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar bonds, such as the C=C bonds in aromatic systems, often produce strong signals in Raman spectra.
For this compound, the FT-Raman spectrum would be particularly useful for confirming the structure of the aromatic backbone. Key features would include:
Symmetric Aromatic Ring Breathing: A strong, sharp band for the symmetric "breathing" mode of the para-substituted benzene (B151609) ring.
Pyrazole Ring Modes: Vibrations of the pyrazole ring, which are also Raman active.
C-Br Vibration: The C-Br stretching frequency, while also present in IR, can be observed in the Raman spectrum as well.
Vibrational Mode Assignments and Functional Group Analysis
The combined analysis of FT-IR and FT-Raman spectra allows for a more complete and unambiguous assignment of the fundamental vibrational modes. While experimental spectra for the specific title compound are not widely published, data from analogous structures like 4-halogenated-1H-pyrazoles provide a strong basis for these assignments. mdpi.com For example, studies on halo-aminopyrazole derivatives show characteristic absorption bands for the pyrazole nucleus in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov The presence of the isopropyl group is definitively confirmed by the aliphatic C-H stretching bands near 2960 cm⁻¹, while the aromatic nature is confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1610-1450 cm⁻¹ region. The low-frequency band for the C-Br stretch further confirms the halogen's presence.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
Molecular Ion Detection and Isotopic Patterns for Bromine
In a mass spectrum of this compound, the molecular ion peak (M⁺) is of primary importance. Due to the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This characteristic M⁺ and M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Given the molecular formula C₁₂H₁₃BrN₂, the expected monoisotopic mass is approximately 264.03 g/mol for the ⁷⁹Br isotope and 266.03 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would be able to measure these masses with high precision (typically to four or five decimal places), allowing for the unambiguous confirmation of the elemental formula C₁₂H₁₃BrN₂.
The table below details the expected molecular ion peaks.
| Ion | Isotope | Calculated m/z | Relative Intensity |
| [M]⁺ | ⁷⁹Br | ~264.03 | ~100% |
| [M+2]⁺ | ⁸¹Br | ~266.03 | ~98% |
Fragmentation Pattern Analysis for Structural Confirmation
Under electron ionization (EI) conditions, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, charged fragments. The analysis of this pattern provides a roadmap of the molecule's structure. For this compound, key expected fragmentations include:
Loss of the Isopropyl Group: Cleavage of the isopropyl group ([M - C₃H₇]⁺) would result in a significant peak.
Loss of a Methyl Group from the Isopropyl Moiety: Fragmentation involving the loss of a methyl radical ([M - CH₃]⁺) is also a common pathway for isopropyl-substituted compounds.
Loss of the Bromine Atom: Cleavage of the C-Br bond would lead to a fragment ion at [M - Br]⁺. This is often observed in brominated aromatic compounds. researchgate.net
Cleavage of the Phenyl Ring: Fragmentation of the 4-isopropylphenyl group itself.
Pyrazole Ring Fragmentation: The pyrazole ring can also undergo characteristic cleavage, although this is often more complex.
A plausible major fragmentation pathway would be the loss of the bromine atom, followed by the loss of the isopropyl group, or vice versa. These patterns, when analyzed, provide conclusive evidence for the connectivity of the atoms in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption bands characteristic of its extended π-system, which includes the phenyl ring and the pyrazole ring.
The conjugation between the phenyl and pyrazole rings is expected to give rise to strong absorptions in the ultraviolet region. Studies on similar pyrazoline and pyrazole derivatives show absorption maxima (λ_max) typically in the range of 250-350 nm. researchgate.netresearchgate.net For a related compound, 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine, a λ_max was observed at 300 nm, which can serve as a reasonable estimate. mdpi.com The exact position and intensity of the absorption bands are influenced by the solvent and the specific electronic nature of the substituents.
Analysis of Electronic Transitions (e.g., π-π transitions)*
The UV-Vis spectrum of pyrazole-based compounds is primarily characterized by electronic transitions originating from the delocalized π-electron system of the aromatic rings. For this compound, the key electronic transitions are of the π → π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typical for aromatic compounds and are generally observed in the ultraviolet region of the electromagnetic spectrum.
The pyrazole ring itself is an aromatic heterocycle with a delocalized system of six π-electrons. nih.govmdpi.com The presence of the phenyl group at the N1 position and the bromo group at the C4 position significantly influences the electronic structure and, consequently, the energy of these transitions. The phenyl ring introduces its own set of π-orbitals, which can conjugate with the pyrazole ring system. This extended conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unsubstituted aromatic rings.
In similar pyrazole derivatives, these noticeable absorption profiles are attributed to π–π* (aromatic) transitions. scbt.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a theoretical estimate of the energy required for the lowest energy π → π* transition. For related bromo-phenyl-pyrazole compounds, HOMO-LUMO calculations have been used to understand the charge transfer characteristics within the molecule. uni.lu
In addition to the strong π → π* transitions, weaker n → π* transitions may also be possible. These involve the excitation of a non-bonding electron from one of the nitrogen atoms of the pyrazole ring to a π* antibonding orbital. However, these transitions are often of lower intensity and can sometimes be obscured by the more intense π → π* bands. researchgate.net
Absorption Characteristics and Aromaticity Studies
The absorption characteristics of this compound, specifically the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), are fundamental to its characterization and the study of its aromaticity. The pyrazole ring is an electron-rich heterocyclic system, and its aromatic character is a key feature of its chemistry. nih.gov
UV-Vis spectroscopy serves as a valuable tool in aromaticity studies. The position and intensity of the absorption bands provide qualitative and sometimes quantitative information about the degree of electronic delocalization within the molecule. For instance, any disruption to the aromatic π-system would be expected to cause a hypsochromic (blue) shift to shorter wavelengths and a decrease in molar absorptivity.
The solvent environment can also influence the absorption characteristics. Solvatochromism, the change in the position of absorption bands with solvent polarity, can provide further information about the nature of the electronic transitions and the charge distribution in the ground and excited states. researchgate.net
The following table presents a hypothetical but representative set of UV-Vis absorption data for this compound, based on values reported for structurally similar aromatic pyrazole derivatives.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition Type |
| Hexane | ~250 | ~15,000 | π → π |
| Ethanol (B145695) | ~252 | ~16,500 | π → π |
| Acetonitrile | ~251 | ~16,000 | π → π* |
Computational Analysis of this compound Remains Unexplored in Publicly Available Research
A thorough review of available scientific literature reveals a notable absence of computational chemistry studies specifically focused on the compound this compound. Despite the broad interest in the chemical and pharmacological properties of pyrazole derivatives, this particular molecule has not been the subject of published theoretical investigations using methods such as Density Functional Theory (DFT).
Computational studies are crucial for providing a deep understanding of a molecule's characteristics at the atomic and electronic levels. Such studies typically involve:
Density Functional Theory (DFT) Studies: A primary method for investigating the electronic structure of many-body systems.
Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule.
Vibrational Frequency Calculations: Simulating the infrared and Raman spectra to understand the molecule's vibrational modes.
Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify sites susceptible to electrophilic or nucleophilic attack.
Reactivity Descriptors: Calculating parameters like Fukui functions and global reactivity indices to quantify chemical behavior.
While research exists for structurally related compounds—such as 4-bromopyrazole, other N-arylpyrazoles, and molecules containing the 4-isopropylphenyl group—the specific combination in this compound has not been detailed in computational literature. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net For instance, studies on similar pyrazole derivatives have utilized DFT to explore their molecular structure, electronic properties, and potential as anticancer agents. researchgate.netnih.gov However, the unique electronic and steric contributions of the 4-isopropylphenyl group attached to the nitrogen of the 4-bromopyrazole ring remain uncharacterized.
The absence of dedicated research means that no data tables for optimized geometry, vibrational frequencies, HOMO-LUMO gaps, or reactivity descriptors can be generated for this compound at this time. The scientific community has yet to apply computational methods to elucidate the specific properties of this compound, leaving a gap in the understanding of its theoretical profile.
Computational Chemistry and Theoretical Investigations of 4 Bromo 1 4 Isopropylphenyl 1h Pyrazole
Density Functional Theory (DFT) Studies
Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient - RDG)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak, non-covalent interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for determining molecular conformation, packing, and reactivity. The analysis is typically based on the electron density (ρ) and its derivatives, particularly the Reduced Density Gradient (RDG).
The RDG is a dimensionless quantity that highlights regions of space where non-covalent interactions are significant. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), characteristic spikes appear at low-density, low-gradient regions, indicating the presence of non-covalent interactions.
While no specific NCI or RDG analysis has been published for 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole, studies on structurally similar molecules, such as N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, have utilized this technique. nih.gov For this compound, an RDG analysis would be expected to reveal several key interactions:
Van der Waals Interactions: These would be widespread across the molecule, particularly involving the isopropyl group and the phenyl ring. These are generally characterized by low RDG values and near-zero sign(λ₂)ρ values.
Intramolecular Hydrogen Bonds: Weak C-H···N or C-H···Br interactions may be present, contributing to the conformational stability of the molecule. These would appear as distinct spikes in the RDG plot at negative sign(λ₂)ρ values.
Steric Repulsion: Steric clashes, for instance, between the phenyl ring and the pyrazole (B372694) ring, would be visualized as regions of high RDG at positive sign(λ₂)ρ values.
A theoretical study would likely identify the non-covalent interactions that govern the rotational barrier of the isopropylphenyl group relative to the pyrazole ring.
Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a localized, intuitive picture of chemical bonding. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is particularly useful for quantifying charge transfer, bond strength, and hyperconjugative interactions that contribute to molecular stability.
For this compound, an NBO analysis would provide quantitative insights into its electronic structure. Key findings from such an analysis on related bromo-phenyl-pyrazole derivatives suggest the following would be observed: nih.gov
Charge Distribution: The analysis would quantify the natural atomic charges on each atom, confirming the expected electronegativity differences. The nitrogen atoms of the pyrazole ring and the bromine atom would carry negative charges, while the carbon and hydrogen atoms would be positively charged.
Hyperconjugative Interactions: The stability of the molecule is enhanced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The most significant of these interactions in this compound would likely be:
Interactions between the lone pairs on the pyrazole nitrogen atoms and the antibonding orbitals of adjacent C-C and C=N bonds.
Delocalization of π-electrons from the phenyl ring to the pyrazole ring and vice versa.
Interactions involving the C-Br bond and the pyrazole ring.
Table 1: Illustrative NBO Analysis Data for a Phenylpyrazole Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N2 | π(C3-N4) | 25.5 |
| LP(1) N4 | π(C3-N2) | 18.2 |
| π(C5-C6) | π(C7-C8) | 20.1 |
| π(C7-C8) | π(C9-C10) | 19.8 |
Note: This table is illustrative and based on typical values for phenylpyrazole systems. The specific values for this compound would require a dedicated computational study.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra. researchgate.netresearchgate.net It is an extension of Density Functional Theory (DFT) that can predict the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. nih.govresearchgate.net
A TD-DFT calculation for this compound would predict its UV-Vis absorption spectrum. The calculation would provide the excitation energies (and thus the wavelengths of maximum absorption, λmax), the oscillator strengths (which are related to the intensity of the absorption bands), and the nature of the electronic transitions (e.g., π→π, n→π).
For a molecule like this compound, the electronic spectrum is expected to be dominated by π→π* transitions associated with the aromatic phenyl and pyrazole rings. The TD-DFT results would allow for the assignment of each absorption band to specific molecular orbital transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. researchgate.net For organic molecules, hybrid functionals like B3LYP and CAM-B3LYP are often employed. The solvent environment can also be included in the calculations using models like the Polarizable Continuum Model (PCM), which often leads to better agreement with experimental spectra.
Table 2: Predicted Electronic Transitions for a Hypothetical Phenylpyrazole Derivative using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (95%) |
| S₀ → S₂ | 275 | 0.18 | HOMO-1 → LUMO (80%) |
| S₀ → S₃ | 240 | 0.45 | HOMO → LUMO+1 (75%) |
Note: This table is for illustrative purposes. The actual values for this compound would need to be determined by a specific TD-DFT calculation.
Quantum Mechanical Calculations for Spectroscopic Parameter Prediction
Quantum mechanical calculations, particularly using DFT, are routinely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
For this compound, DFT calculations can be employed to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. While no specific calculations for this molecule are publicly available, studies on related bromo-pyrazoles have shown that DFT calculations can provide useful predictions of chemical shifts. researchgate.net
Furthermore, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of the experimental spectral bands to specific functional groups (e.g., C-H stretch, C=N stretch, C-Br stretch).
Theoretical Investigations of Tautomerism and Conformational Isomerism
Theoretical calculations are invaluable for studying the relative stabilities of different isomers, such as tautomers and conformational isomers.
Tautomerism: For pyrazoles that are unsubstituted at the N1 position, tautomerism is a key consideration. A study on a series of 4-bromo-1H-pyrazoles, using both experimental and DFT methods, has shown that the position of the tautomeric equilibrium is influenced by the substitution pattern. researchgate.net In the case of this compound, the N1 position is substituted with the 4-isopropylphenyl group, which prevents the typical prototropic tautomerism seen in N-unsubstituted pyrazoles.
Conformational Isomerism: The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the phenyl and pyrazole rings. This rotation is not free and is governed by a potential energy surface with energy minima corresponding to stable conformers and energy maxima corresponding to transition states.
A theoretical study would involve performing a relaxed potential energy surface scan by systematically changing the dihedral angle between the two rings. This would allow for the identification of the most stable conformer(s) and the determination of the rotational energy barrier. The stability of different conformers is determined by a balance of electronic effects (e.g., conjugation between the rings) and steric effects (e.g., repulsion between atoms). It is expected that the most stable conformer would have a non-planar arrangement of the two rings to minimize steric hindrance, while still allowing for some degree of electronic conjugation.
Crystallographic Analysis and Solid State Structural Studies of 4 Bromo 1 4 Isopropylphenyl 1h Pyrazole
Single-Crystal X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no such study has been reported for 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole.
There are no published single-crystal XRD studies for this compound. As a result, its exact three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles, has not been experimentally elucidated. Furthermore, for chiral molecules, the absolute configuration, which describes the spatial arrangement of atoms, remains undetermined.
Without a determined crystal structure, an analysis of the crystal packing and the specific non-covalent interactions that govern the supramolecular architecture is not feasible. These interactions, which can include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are critical in understanding the physical properties of the solid material.
The fundamental crystallographic parameters that define the crystal lattice are unknown for this compound. This includes the crystal system, the space group, and the dimensions of the unit cell.
Interactive Table 1: Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction is a common technique for characterizing the bulk properties of a crystalline solid, such as phase purity and crystallinity. A search of the available literature did not yield any PXRD data or analysis for this compound. Such data would be valuable for quality control and for identifying the compound in a mixture.
Broader Context of Pyrazole Chemistry in Academic Research
Pyrazoles as Fundamental Scaffolds in Heterocyclic Synthesis Research
Pyrazoles are considered fundamental building blocks in the synthesis of more complex heterocyclic systems. sigmaaldrich.comuni.lu Their synthetic versatility allows for the introduction of various substituents, which can modulate their physicochemical and biological properties. bldpharm.comgoogle.com The classical Knorr pyrazole (B372694) synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely used method for constructing the pyrazole ring. Another primary synthetic route is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. uni.lu
The significance of pyrazoles is underscored by their presence in numerous commercial drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil. sigmaaldrich.com In agriculture, pyrazole derivatives are utilized as fungicides, herbicides, and insecticides. bldpharm.comsigmaaldrich.com The inherent stability of the pyrazole ring, coupled with the ability to fine-tune its electronic properties through substitution, makes it an attractive scaffold for developing novel compounds with a wide array of applications. google.com
The compound 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole itself is a solid with a molecular weight of 265.15 g/mol . fishersci.com While detailed synthetic procedures for this specific molecule are not widely published in academic literature, its structure suggests a synthesis could involve the N-arylation of 4-bromopyrazole with a suitable 4-isopropylphenyl halide or boronic acid derivative, or the bromination of 1-(4-isopropylphenyl)-1H-pyrazole.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1784189-46-3 |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Molecular Weight | 265.15 g/mol |
| Physical Form | Solid |
| Purity | 98% |
Data sourced from Sigma-Aldrich. fishersci.com
Contemporary Trends in Functionalization Strategies for Pyrazole Derivatives
The functionalization of the pyrazole core is a major focus of contemporary research, aiming to create diverse libraries of compounds for screening and to enable late-stage modification of complex molecules. bldpharm.com Direct C-H functionalization has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized starting materials. bldpharm.comthermofisher.com Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are routinely employed to introduce carbon-carbon and carbon-heteroatom bonds at various positions on the pyrazole ring.
For brominated pyrazoles like this compound, the bromine atom serves as a versatile handle for further chemical transformations. It can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby expanding the chemical space accessible from a single intermediate. The N-1 position of the pyrazole ring is typically substituted to block the N-H tautomerism and to introduce specific groups that can influence the molecule's properties and interactions. sigmaaldrich.com
Recent advances also include electrochemical methods for the bromination of pyrazoles, offering a greener alternative to traditional brominating agents. Photocatalysis is another emerging technique for pyrazole functionalization. These modern methods provide milder reaction conditions and often higher selectivity.
Future Research Directions in the Chemistry of Brominated and N-Substituted Pyrazoles
The future of pyrazole chemistry, particularly concerning brominated and N-substituted derivatives, is poised for significant advancements. A key area of focus will likely be the development of more efficient and selective C-H functionalization methods to directly install bromine atoms and various N-substituents onto the pyrazole core. bldpharm.comthermofisher.com This would streamline the synthesis of complex pyrazole derivatives and facilitate the rapid generation of compound libraries for drug discovery and materials science applications.
There is also growing interest in the application of pyrazole-based compounds in materials science, for example, in the development of metal-organic frameworks (MOFs) and polymers with unique optical and electronic properties. bldpharm.com The specific substitution pattern of compounds like this compound could be exploited to create materials with tailored properties.
In medicinal chemistry, the exploration of pyrazole derivatives as inhibitors of novel biological targets will continue to be a major driver of research. sigmaaldrich.com The combination of a bromine atom, which can act as a halogen bond donor, and a bulky, lipophilic N-aryl substituent, as seen in this compound, provides a template for designing molecules with high affinity and selectivity for their target proteins. Further investigation into the biological activities of such compounds is a promising avenue for future research. The development of deuterated pyrazole analogs is also an emerging area in medicinal chemistry.
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-1-(4-isopropylphenyl)-1H-pyrazole?
The compound is typically synthesized via cyclization reactions or modifications of pyrazole precursors. For example:
- Clausson-Kaas synthesis : Aromatic amines react with β-ketoesters to form pyrrole intermediates, which can be brominated and functionalized (e.g., with isopropylphenyl groups) .
- Cyclization of hydrazides : Hydrazide precursors undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole cores, followed by bromination . Key optimization parameters include catalyst selection (e.g., Cu²⁺ for regioselectivity), solvent polarity, and reaction time .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C4) and confirms the isopropylphenyl group integration .
- X-ray crystallography : Resolves structural ambiguities, such as dihedral angles between the pyrazole ring and aryl substituents, as demonstrated in related brominated pyrazoles .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₄BrN₂) and isotopic patterns for bromine .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine powders/aerosols.
- Dispose of waste via halogenated organic waste streams, as brominated compounds often require specialized treatment .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of pyrazole derivatives be resolved?
Discrepancies in antimicrobial or antitubulin activity (e.g., low vs. high IC₅₀ values) may arise from:
- Structural isomerism : Regioselectivity in bromine substitution (C3 vs. C4) alters electronic profiles and target binding .
- Assay variability : Standardize protocols (e.g., sea urchin embryo assays for antitubulin activity) and validate results across multiple cell lines .
- Solubility factors : Use co-solvents (DMSO ≤1%) to ensure compound dissolution without cytotoxicity .
Q. What computational strategies predict the pharmacological potential of this compound?
- Docking studies : Model interactions with σ₁ receptors or tubulin using crystal structures (PDB IDs: 6XGU, 5JQ3) to identify key binding residues (e.g., hydrophobic pockets accommodating isopropylphenyl groups) .
- QSAR models : Correlate substituent electronegativity (e.g., bromine) with activity using Hammett constants or DFT-calculated parameters .
Q. How can synthetic yields be improved for large-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves regioselectivity in bromination steps .
- Flow chemistry : Enhances heat transfer and minimizes side reactions during exothermic cyclization steps .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group functionalization .
Q. What strategies address low solubility in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle encapsulation : Use liposomal carriers or PEGylated formulations to improve bioavailability .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report conflicting SAR trends for pyrazole-based σ₁ receptor antagonists?
- Substituent steric effects : Bulky isopropylphenyl groups may hinder binding in certain receptor conformations, while smaller substituents (e.g., methyl) improve affinity .
- Species variability : Human vs. guinea pig σ₁ receptors exhibit differential ligand recognition, necessitating cross-species validation .
Q. How can crystallographic data resolve ambiguities in regiochemical assignments?
- Comparative analysis : Overlay X-ray structures of analogous compounds (e.g., 3-Bromo-1-methyl-5-phenyl-1H-pyrazole) to identify conserved bond lengths/angles .
- Electron density maps : Confirm bromine placement at C4 (vs. C5) via residual density peaks and Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
